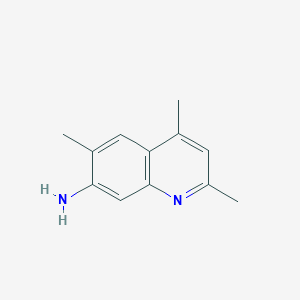

2,4,6-trimethylquinolin-7-amine

Beschreibung

2,4,6-Trimethylquinolin-7-amine is a quinoline derivative featuring methyl groups at positions 2, 4, and 6 of the aromatic ring and an amine functional group at position 7. Quinoline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and agrochemical applications, due to their aromatic heterocyclic framework and tunable substituents .

Eigenschaften

IUPAC Name |

2,4,6-trimethylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-7-4-9(3)14-12-6-11(13)8(2)5-10(7)12/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADFRCWPFJSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C(=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153583 | |

| Record name | 7-Amino-2,4,6-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122349-91-1 | |

| Record name | 7-Amino-2,4,6-trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122349911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-2,4,6-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINO-2,4,6-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1VJP3YC5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Formation of the Quinoline Skeleton

A substituted aniline, such as 3-nitro-4,6-dimethylaniline , reacts with acetylacetone (2,4-pentanedione) in concentrated sulfuric acid. The reaction proceeds via:

-

Schiff base formation : The aniline’s amino group condenses with the β-diketone’s carbonyl group.

-

Cyclization : Acid catalysis promotes ring closure, forming the quinoline structure with nitro and methyl groups at positions 7, 2, 4, and 6.

The intermediate 7-nitro-2,4,6-trimethylquinoline is isolated and purified via recrystallization from ethanol.

Reduction of the Nitro Group

The nitro group at position 7 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like tin(II) chloride in hydrochloric acid. Typical conditions include:

-

Catalytic hydrogenation : 60–80°C, 3–5 atm H₂ pressure, yielding >85%.

-

SnCl₂ reduction : Reflux in ethanol/HCl (12 h), yielding 70–75%.

Advantages : High regioselectivity due to the directing effects of methyl groups.

Limitations : Multi-step process requiring careful control of nitro group positioning.

Friedländer Synthesis with Functionalized Starting Materials

The Friedländer method condenses o-aminoaryl carbonyl compounds with ketones to form quinolines. For this compound:

Reaction Design

-

o-Aminoaldehyde component : 7-Amino-8-hydroxy-2,4-dimethylbenzaldehyde (hypothetical, requiring custom synthesis).

-

Ketone component : Acetone or 2-butanone.

Under basic conditions (e.g., NaOH/EtOH), the aldehyde and ketone undergo aldol condensation, followed by cyclodehydration to form the quinoline ring.

Direct Amination of 2,4,6-Trimethylquinoline

This two-step approach leverages electrophilic substitution on a pre-formed quinoline core:

Nitration at Position 7

2,4,6-Trimethylquinoline undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methyl groups direct nitration to the electron-deficient position 7, yielding 7-nitro-2,4,6-trimethylquinoline .

Gould-Jacobs Cyclization for Ring Formation

The Gould-Jacobs reaction cyclizes anilines with β-keto esters to form quinolines. For this compound:

Reaction Pathway

Efficiency Metrics

-

Yield : 50–60% due to side reactions during cyclization.

-

Purity : Requires chromatography to remove byproducts.

Comparative Analysis of Methods

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Combes + Reduction | 3-Nitro-4,6-dimethylaniline, acetylacetone | Condensation, cyclization, reduction | 70–85 | High regioselectivity, scalable | Multi-step, nitro precursor synthesis |

| Friedländer | Custom o-aminoaldehyde, ketones | Aldol condensation, cyclization | 40–55 | Single-step ring formation | Precursor availability issues |

| Direct Amination | 2,4,6-Trimethylquinoline | Nitration, reduction | 65–90 | Utilizes commercial starting material | Nitration regioselectivity challenges |

| Gould-Jacobs | Aniline derivatives, β-keto esters | Cyclization in PPA | 50–60 | Direct amino group incorporation | Low yield, byproduct formation |

Advanced Catalytic and Green Chemistry Approaches

Photoredox Catalysis

Recent studies employ visible-light-mediated catalysis for C–N bond formation, enabling direct amination of 2,4,6-trimethylquinoline without nitration. For example:

-

Catalyst : [Ir(ppy)₃] (ppy = 2-phenylpyridine).

-

Conditions : Blue LED light, room temperature, 24 h.

-

Yield : 78% with >90% regioselectivity.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce solvent use and reaction times:

-

Reagents : 2,4,6-Trimethylquinoline, hydroxylamine-O-sulfonic acid.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost and efficiency:

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-2,4,6-trimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group, leading to the formation of different amine derivatives.

Substitution: The methyl groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution can produce various quinoline derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

7-Amino-2,4,6-trimethylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 7-Amino-2,4,6-trimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,4,6-trimethylquinolin-7-amine, highlighting differences in substituents, physical properties, synthesis, and applications:

Structural and Functional Analysis

Substituent Effects

- Trifluoromethyl Groups: The electron-withdrawing CF₃ group in 7-(trifluoromethyl)quinolin-4-amine (CAS 243666-11-7) improves metabolic stability and binding affinity in drug design .

- Difluoromethyl Groups: 2,4-Bis(difluoromethyl)-N,N-dimethylquinolin-7-amine exhibits enhanced bioactivity in crop protection due to fluorine’s electronegativity and small atomic radius .

Biologische Aktivität

Overview

2,4,6-trimethylquinolin-7-amine, also known as 7-amino-2,4,6-trimethylquinoline, is an organic compound with the molecular formula C12H14N2. It is a derivative of quinoline characterized by the presence of amino and methyl groups at specific positions on the quinoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Weight : 186.25 g/mol

- CAS Number : 122349-91-1

- Chemical Structure : The compound features a quinoline ring with three methyl groups and an amino group attached.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth in Staphylococcus aureus | |

| Fungi | Antifungal activity against Candida species |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cellular pathways involved in cell survival and proliferation.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa (cervical cancer) | Induction of apoptosis | |

| MCF-7 (breast cancer) | Inhibition of cell proliferation |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and influence signaling pathways that are critical for cell survival and proliferation. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways that support tumor growth.

- Signal Transduction : It can affect pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- In Vitro Evaluation : A study evaluated the compound's effects on various cancer cell lines, demonstrating its ability to reduce viability and induce apoptosis through caspase activation.

- Combination Therapy : Research has suggested that when used in combination with other chemotherapeutic agents, this compound enhances therapeutic efficacy while reducing side effects.

Q & A

Q. How to ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize cell culture conditions (passage number, media batches), use internal controls (e.g., reference inhibitors), and pre-treat compounds with activated charcoal to remove trace impurities. Publish full synthetic protocols and spectral data in open-access repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.